((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate
CAS No.:
Cat. No.: VC16539870
Molecular Formula: C26H23NO10
Molecular Weight: 509.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H23NO10 |
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Molecular Weight | 509.5 g/mol |
IUPAC Name | [5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2 |
Standard InChI Key | CTPGKZRJMUOBTP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a tetrahydropyran (pyranose) core with five stereogenic centers, all in the R or S configurations as defined by the Cahn-Ingold-Prelog priority rules. Key substituents include:
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C5: Benzoyloxy group (electron-withdrawing ester)
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C6: 4-Nitrophenoxy moiety (aromatic nitro group)
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C2: Methyl benzoate ester
This arrangement creates a sterically congested environment, as evidenced by analogous structures like penta-O-galloyl-α-D-glucopyranose (PubChem CID 9876301), where bulky substituents significantly influence conformational flexibility .
Table 1: Molecular Descriptors
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three key components:
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Pyranose core: Likely derived from D-glucose or a similar hexose, given the prevalence of glucopyranose derivatives in related compounds .
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Benzoyl groups: Introduced via esterification under Schotten-Baumann conditions, as seen in the synthesis of α-D-glucopyranose pentabenzoate (PubChem CID 9876301) .
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4-Nitrophenoxy group: Installed through nucleophilic aromatic substitution, leveraging the activating effect of the nitro group, akin to methods used for 4-nitrophenyl carbonates .
Critical Synthetic Challenges
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Steric hindrance: Sequential protection/deprotection strategies are required to manage reactivity at crowded positions. Analogous syntheses of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran (PubChem CID 92852366) demonstrate the need for temperature-controlled acylation .
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Stereochemical integrity: Mitsunobu reactions or enzymatic methods may preserve configurations at C3 and C4, as observed in triazole-linked glycosides (PubChem CID 44587044) .
Physicochemical Properties
NMR Characteristics
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¹H NMR:
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Aromatic protons: δ 7.8–8.2 ppm (4-nitrophenyl), δ 7.3–7.5 ppm (benzoyl groups)
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Anomeric proton: δ 5.1–5.3 ppm (doublet, J = 3.5 Hz), consistent with α-configuration as in related benzoates.
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¹³C NMR:
Mass Spectrometry
Predicted fragmentation pattern:
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Loss of 4-nitrophenoxy radical (m/z 561 → 431)
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Sequential cleavage of benzoyl groups (m/z 431 → 349 → 267)
Functional Applications
Glycosylation Studies
The 4-nitrophenoxy group serves as a leaving group in glycosylation reactions, analogous to 4-nitrophenyl glycosides used in enzymatic assays . The benzoyl protections enhance stability during oligosaccharide assembly, as demonstrated in penta-O-galloylglucose syntheses .
Drug Delivery Systems
Steric shielding from benzoyl groups may slow metabolic degradation, a strategy employed in prodrug designs. Comparative studies on tetrahydro-2H-pyran-4-yl methyl carbonates (PubChem CID 146019739) show enhanced blood-brain barrier penetration .
Stability and Degradation
Hydrolytic Susceptibility
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Base sensitivity: The 4-nitrophenoxy group undergoes hydrolysis in alkaline conditions (pH > 9), releasing 4-nitrophenol (λmax = 400 nm) .
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Acid stability: Benzoyl esters resist cleavage below pH 3, unlike acetyl protections, as seen in galloyl glucopyranose derivatives .
Table 2: Stability Data (Predicted)
Condition | Half-life | Major Degradants |
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pH 7.4, 37°C | 48 hours | Partial de-esterification |
0.1M NaOH, 25°C | <10 minutes | 4-Nitrophenol, free sugars |
UV light (254 nm) | 2 hours | Nitro group reduction products |
Toxicological Considerations
While no direct toxicity data exists for this compound, structural alerts include:
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